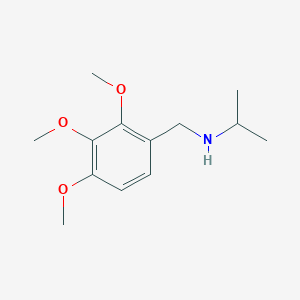

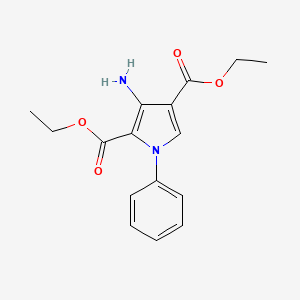

Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 3,4-pyrroledicarboxylate, also known as Diethyl 1H-pyrrole-3,4-dicarboxylate, is a compound with the molecular formula C10H13NO4 . It is a 3,4-pyrrole dicarboxylic diester . This compound is a part of the pyrrole family, which is widely known for its diverse biological activities .

Synthesis Analysis

A series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates were prepared in 14–93% yield by acid-catalysed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines . Another synthesis route involves the creation of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates following a multistep synthetic route .Molecular Structure Analysis

The molecular weight of Diethyl 3,4-pyrroledicarboxylate is 211.21 . The InChI code for this compound is 1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 .Chemical Reactions Analysis

Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis

The melting point of Diethyl 3,4-pyrroledicarboxylate is 147-149 °C (dec.) (lit.) . The SMILES string for this compound is CCOC(=O)c1c[nH]cc1C(=O)OCC .科学的研究の応用

Synthesis and Oxidation Studies

Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate is a compound that has been synthesized from diethyl benzylidenemalonate and ethyl sarcosinate. Studies on its reactions with oxygen in aqueous base reveal the formation of oxidation products like ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate and its dioxo counterpart. These findings suggest its potential application in synthetic organic chemistry and the study of oxidation processes (Campaigne & Shutske, 1974).

Corrosion Inhibition in Industrial Processes

Another significant application is in the field of corrosion inhibition. Research shows that α-aminophosphonates derived from similar compounds are effective in preventing mild steel corrosion in hydrochloric acid, a common scenario in industrial pickling processes. The inhibition efficiency of these compounds was found to be as high as 96.90% in certain concentrations, demonstrating their potential in industrial corrosion prevention (Gupta et al., 2017).

Development of Chiral Ligands

The compound also serves as a backbone in the synthesis of chiral ligands. Research in this area has led to the development of new atropisomeric amino alcohols with a 1-phenylpyrrole structure. These findings have implications for catalysis and stereoselective synthesis, as demonstrated in their application in the enantioselective addition of diethylzinc to benzaldehyde (Faigl et al., 2012).

Redox-Active Derivatives and Crystallography

In crystallography, derivatives of this compound have been studied for their redox-active properties. The cocrystal structure of such derivatives showcases a network of π-π interactions, contributing to the understanding of molecular structures and interactions in the field of crystal engineering (Ohmura et al., 2019).

Safety And Hazards

Diethyl 3,4-pyrroledicarboxylate is classified under GHS07. The hazard statements for this compound are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves, clothing, eye protection, and face protection .

特性

IUPAC Name |

diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-3-21-15(19)12-10-18(11-8-6-5-7-9-11)14(13(12)17)16(20)22-4-2/h5-10H,3-4,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPBEFQWRSDWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

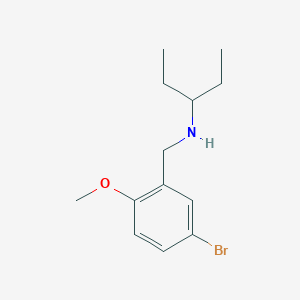

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

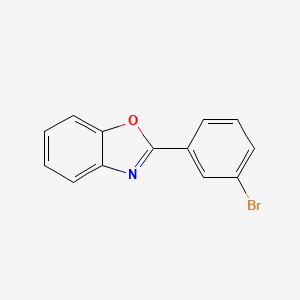

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)